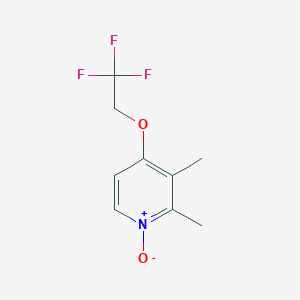

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

描述

“2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide” is a chemical compound with the molecular formula C9H10F3NO2 . It has an average mass of 221.176 Da and a monoisotopic mass of 221.066360 Da . This compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 321.4±42.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.5 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学研究应用

Synthesis of Proton Pump Inhibitors

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide: is a key intermediate in the synthesis of proton pump inhibitors (PPIs) like lansoprazole . PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, used in the treatment of dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome.

作用机制

Target of Action

It is noted that this compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole . Proton pump inhibitors (PPIs) like lansoprazole primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is found on the secretory surface of parietal cells and is responsible for the final step of gastric acid production.

属性

IUPAC Name |

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSURXZOJDDQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research presents a novel approach to synthesizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. The key features of this method are:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)

![Isopropanol, [2-14C]](/img/structure/B33646.png)